molecular formula C7H11NO5 B1377881 1-Oxa-6-azaspiro[3.3]heptane oxalate CAS No. 1427358-60-8

1-Oxa-6-azaspiro[3.3]heptane oxalate

Cat. No.: B1377881
CAS No.: 1427358-60-8
M. Wt: 189.17 g/mol
InChI Key: HEQQLMIYMDQAPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

The systematic identification and nomenclature of 1-Oxa-6-azaspiro[3.3]heptane oxalate follows established International Union of Pure and Applied Chemistry protocols for spirocyclic compounds, while incorporating the specific structural features that distinguish this heterocyclic system. The compound's Chemical Abstracts Service number varies depending on the specific salt form, with the oxalate salt bearing the identifier 1427358-60-8, while the base compound carries the number 936947-34-1. The molecular formula of the oxalate salt is represented as C₇H₁₁NO₅, reflecting the combination of the spirocyclic base with oxalic acid to form the salt. The systematic name follows the spiro nomenclature convention, where the prefix "spiro" indicates the presence of two rings sharing a single common atom, followed by square brackets containing the ring sizes excluding the spiro atom itself.

The compound exhibits multiple synonyms and related forms that are encountered in pharmaceutical and chemical literature. Alternative designations include 1-oxa-6-azaspiro[3.3]heptane hemioxalate, which refers to a different stoichiometric ratio between the base compound and oxalic acid. The hemisalate form demonstrates a 2:1 ratio of base to acid, resulting in the molecular formula C₁₂H₂₀N₂O₆ and a molecular weight of 288.30 grams per mole. This variation in salt stoichiometry provides synthetic chemists with options for optimizing solubility, stability, and crystalline properties depending on the intended application. The International Chemical Identifier key for the base compound is HEQQLMIYMDQAPT-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications.

Property Oxalate Salt Base Compound Hemioxalate Form
Chemical Abstracts Service Number 1427358-60-8 936947-34-1 1523606-38-3
Molecular Formula C₇H₁₁NO₅ C₅H₉NO C₁₂H₂₀N₂O₆
Molecular Weight (g/mol) 189.17 99.13 288.30
International Chemical Identifier Key HEQQLMIYMDQAPT-UHFFFAOYSA-N - NQWVKVADDRLOQM-UHFFFAOYSA-N
MFCD Number MFCD17214340 MFCD19688371 MFCD27988005

The physical properties of this compound reflect its crystalline salt nature and heterocyclic structure. The compound exists as a solid at ambient conditions with storage requirements typically maintained at 2-8 degrees Celsius under inert atmosphere conditions to preserve stability. Purity specifications for commercial preparations generally range from 95% to 97%, indicating the high standards required for pharmaceutical and research applications. The compound demonstrates characteristic hazard profiles associated with organic nitrogen-containing compounds, exhibiting warning-level classifications under the Globally Harmonized System of Classification and Labelling of Chemicals. These safety considerations underscore the importance of proper handling protocols in laboratory and manufacturing environments.

Historical Context of Spirocyclic Compounds in Organic Chemistry

The historical development of spirocyclic compound chemistry traces its origins to the pioneering work of Adolf von Baeyer in 1900, who first established the nomenclature and structural principles governing these unique molecular architectures. Von Baeyer's foundational contributions provided the systematic framework for understanding and classifying compounds featuring two or more rings connected through a single shared atom, establishing the conceptual foundation that continues to guide contemporary spirocyclic chemistry. The early recognition of spirocyclic structures represented a significant advancement in organic chemistry, as these compounds challenged existing theories of molecular geometry and conformational analysis. The term "spirane" was initially applied to carbocyclic systems but gradually expanded to encompass the broader family of spiro compounds, including heterocyclic variants that incorporate heteroatoms such as nitrogen, oxygen, and sulfur.

The evolution of spirocyclic chemistry accelerated significantly during the mid-twentieth century as synthetic methodologies became more sophisticated and analytical techniques improved. One of the earliest isolated spiro natural products was β-vetivone, extracted from vetiver oil in 1939 by Pfau and Plattner, although its correct spirocyclic structure was not definitively established until Marshall and colleagues completed its total synthesis in 1968. This historical example illustrates the challenges faced by early researchers in correctly assigning spirocyclic structures, as many compounds were initially misidentified as having different ring systems before advanced spectroscopic and synthetic methods confirmed their true architectures. The period from the 1970s onward witnessed a remarkable expansion in spirocyclic chemistry, driven by improved synthetic methods and a growing appreciation for the unique properties these compounds exhibit in biological systems.

Contemporary spirocyclic chemistry has matured into a sophisticated field encompassing diverse synthetic strategies and applications across multiple disciplines. Modern approaches to spirocyclization include Diels-Alder reactions, intramolecular cyclizations, condensation reactions, and metal-catalyzed transformations that enable selective formation of spirocyclic architectures. The field has evolved from primarily academic curiosity to practical importance in drug discovery, with spirocyclic motifs recognized for their ability to provide three-dimensional molecular shapes that can enhance target selectivity and reduce off-target effects. Recent decades have seen the approval of numerous spirocyclic drugs, including spironolactone (1959), griseofulvin (1959), and more recent additions such as spirapril (1995), demonstrating the sustained therapeutic relevance of these structural motifs.

Historical Milestone Year Significance Reference Compound
First spirocyclic nomenclature 1900 von Baeyer establishes systematic naming -
β-vetivone isolation 1939 First natural spirocyclic product identified β-vetivone
Spironolactone approval 1959 First major spirocyclic drug Spironolactone
β-vetivone structure confirmation 1968 Total synthesis confirms spirocyclic nature β-vetivone
Modern synthetic methods 1970s-present Development of selective spirocyclization Various

Significance of Oxalate Salts in Pharmaceutical Intermediates

Oxalate salts have emerged as critically important pharmaceutical intermediates due to their unique combination of chemical stability, enhanced solubility characteristics, and favorable crystallization properties that facilitate drug development and manufacturing processes. The formation of oxalate salts with organic bases provides pharmaceutical chemists with a versatile tool for modifying the physicochemical properties of active pharmaceutical ingredients and synthetic intermediates. Oxalic acid, with its pKa values of 1.23 and 4.19, enables effective salt formation with a wide range of basic compounds, including weakly basic substances that might not form stable salts with stronger acids. This characteristic makes oxalate particularly valuable when working with compounds containing nitrogen heterocycles, such as the azaspiro systems found in contemporary drug discovery programs.

The pharmaceutical industry has documented numerous successful applications of oxalate salt formation in drug development, with teneligliptin oxalate representing a notable example of how this approach can enhance drug properties. Teneligliptin oxalate salts and their solvates demonstrate superior physicochemical properties compared to other salt forms, including improved stability profiles and more favorable crystalline characteristics that facilitate manufacturing and formulation development. The crystalline nature of oxalate salts often provides enhanced shelf stability compared to amorphous forms, while the defined stoichiometry enables precise dosing and consistent pharmaceutical performance. These advantages have led to the widespread adoption of oxalate salt formation as a standard approach in pharmaceutical development, particularly for compounds intended for oral administration where dissolution characteristics are critical for bioavailability.

The methodology for oxalate salt preparation has been refined through decades of pharmaceutical research, with established protocols enabling efficient synthesis and characterization of these important intermediates. Fluconazolium oxalate exemplifies the successful application of oxalate salt formation to enhance the properties of an established antifungal drug, demonstrating approximately seven-fold improvement in equilibrium solubility compared to the commercial polymorph. This dramatic enhancement in solubility illustrates the potential of oxalate salt formation to overcome formulation challenges and improve drug delivery characteristics. The synthesis of fluconazolium oxalate was achieved using established organic acid-base chemistry, with the resulting salt characterized by single-crystal X-ray diffraction, thermal analysis, and solubility studies that confirmed its improved pharmaceutical properties.

Recent developments in oxalate salt chemistry have expanded beyond traditional small molecule applications to include more complex pharmaceutical systems. Tianeptine oxalate represents an advanced example where the oxalate salt provides not only improved stability and consistency but also enhanced manufacturability compared to alternative salt forms. The crystalline tianeptine oxalate composition has been specifically designed to address manufacturing challenges while maintaining therapeutic efficacy, demonstrating the continued evolution of oxalate salt technology in pharmaceutical development. These advances highlight the ongoing importance of oxalate salts as versatile pharmaceutical intermediates that can address multiple formulation and manufacturing challenges simultaneously.

Pharmaceutical Application Compound Improvement Achieved Quantitative Benefit
Antidiabetic therapy Teneligliptin oxalate Enhanced stability and crystallinity Superior physicochemical properties
Antifungal treatment Fluconazolium oxalate Increased solubility 7-fold solubility improvement
Antidepressant therapy Tianeptine oxalate Improved manufacturability Enhanced stability and consistency
Drug development Various oxalate salts Enhanced pharmaceutical properties Improved dissolution and stability

Properties

IUPAC Name

1-oxa-6-azaspiro[3.3]heptane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.C2H2O4/c1-2-7-5(1)3-6-4-5;3-1(4)2(5)6/h6H,1-4H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQQLMIYMDQAPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC12CNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis of 1-oxa-6-azaspiro[3.3]heptane oxalate typically begins with tribromo-pentaerythritol , a commercially available flame retardant, which serves as a key precursor for the spirocyclic framework. The synthetic strategy involves:

  • Cyclization under basic conditions with amine nucleophiles.
  • Protection and deprotection steps to facilitate selective reactions.
  • Salt formation with oxalic acid to isolate the oxalate salt, which is often the preferred form for stability and handling.

Cyclization and Intermediate Formation

The classical approach, as described in the literature, involves the reaction of tribromo-pentaerythritol with p-toluenesulfonamide under basic conditions to form an N-tosylated spiro intermediate. This intermediate undergoes cyclization to form the bicyclic spiro compound with the oxetane and azetidine rings fused in a spiro fashion.

  • The cyclization is typically conducted in the presence of a base such as sodium ethoxide.
  • The N-tosyl group serves as a protecting group for the nitrogen during the cyclization step.

Deprotection Step

The removal of the tosyl protecting group is a critical step and has been optimized for scalability and yield:

  • Originally, deprotection was performed by sonication of the intermediate with magnesium turnings in methanol at room temperature for about one hour.
  • This method, while effective on a small scale (5 g), proved problematic at larger scales (100 L), with significant material loss and low yields (<35%).
  • To address this, a benzyl protecting group was introduced instead of the tosyl group, which allowed for more efficient deprotection by catalytic hydrogenolysis using palladium on activated carbon under hydrogen atmosphere.
  • The debenzylation is typically carried out at 5 bar hydrogen pressure in methanol with catalytic acetic acid, achieving complete conversion after 16 hours.
  • This method was successfully scaled up to produce 65 kg of the oxalate salt in two batches.

Salt Formation and Isolation

The free base 1-oxa-6-azaspiro[3.3]heptane is isolated and then converted into its oxalate salt for better stability and handling:

  • Treatment of the free base with oxalic acid in methanol results in precipitation of the oxalate salt.
  • Alternative acid salts such as sulfonic acid salts have been explored to improve thermal stability and solubility.
  • The oxalate salt is often isolated as a hemioxalate, typically with yields around 80% in lab-scale synthesis.
  • Salt formation conditions (acid equivalents, temperature, solvent) are optimized to maximize yield and purity.

Improved Synthetic Routes and Scalability

Recent work has focused on developing scalable, protecting-group-free or minimal-protection routes to the spiro compound:

  • A practical two-step process starting from tribromo-pentaerythritol and benzylamine has been reported, involving cyclization followed by hydrogenolysis to remove the benzyl group.
  • This route avoids harsh deprotection conditions and improves overall yields (~50% overall yield reported).
  • Distillation and precipitation steps are optimized to isolate pure intermediates and final products.
  • Stability studies indicate the oxalate salt has limited thermal stability, requiring careful handling during scale-up.

Summary of Key Preparation Steps

Step Reagents/Conditions Outcome/Yield Notes
Cyclization Tribromo-pentaerythritol + p-toluenesulfonamide or benzylamine, NaOEt base Formation of N-protected spiro intermediate Tosyl or benzyl protection for N
Deprotection (Tosyl route) Mg turnings, MeOH, sonication Low yield on scale (<35%) Difficult filtration and workup
Deprotection (Benzyl route) Pd/C, H2 (5 bar), MeOH, AcOH High yield, scalable (65 kg) Efficient hydrogenolysis
Salt Formation Oxalic acid in MeOH ~81% yield (lab scale) Hemioxalate salt precipitation
Alternative salts Sulfonic acids, camphor sulfonic acid Improved stability Bench-stable salts with better solubility

Research Findings and Notes

  • The benzyl protecting group strategy significantly improved the deprotection step, enabling large-scale synthesis with higher yield and purity.
  • Salt formation with oxalic acid remains the standard for isolating the compound, but sulfonic acid salts offer superior thermal stability.
  • Thermal analysis (DSC) shows the oxalate salt has a significant heat release (>1000 J/g), indicating the need for controlled conditions during scale-up.
  • No significant ring-opening of the oxetane ring was observed during salt precipitation or hydrogenolysis under optimized conditions.
  • The overall synthetic route is amenable to scale-up with careful control of reaction parameters and purification steps.

This detailed preparation methodology for this compound reflects the current state of the art, integrating classical and modern synthetic approaches to achieve efficient, scalable production of this valuable heterocyclic compound.

Chemical Reactions Analysis

Types of Reactions

1-Oxa-6-azaspiro[3.3]heptane oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the spirocyclic structure.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups into the spirocyclic structure .

Scientific Research Applications

Chemical Properties and Structure

1-Oxa-6-azaspiro[3.3]heptane oxalate has the molecular formula C7H11NO5C_7H_{11}NO_5 and a CAS number of 1427358-60-8. The compound is typically available in solid or liquid form with a purity level of approximately 97% in commercial preparations. The oxalate moiety influences its chemical reactivity and biological activity, making it a subject of interest in various research domains .

Medicinal Chemistry

The compound shows promise as a potential pharmaceutical intermediate due to its structural characteristics that could lead to novel therapeutic agents. Research indicates that derivatives of spirocyclic compounds often exhibit enhanced biological activities, including anti-inflammatory and analgesic effects. Empirical studies are ongoing to elucidate the specific biological effects of this compound and its derivatives .

Catalysis

In catalysis, this compound can serve as a ligand or catalyst in various organic reactions. The unique arrangement of functional groups may facilitate specific reaction pathways, enhancing the efficiency of catalytic processes in organic synthesis. This application is particularly relevant in the development of environmentally friendly catalytic systems that minimize waste and energy consumption.

Material Science

The compound's unique properties also extend to material science, where it can be used to develop advanced materials with specific functionalities. Its ability to form stable complexes with metal ions opens avenues for creating new materials for sensors, electronics, and coatings with enhanced performance characteristics.

Case Studies and Research Findings

While empirical studies are still necessary to fully elucidate the compound's biological effects, initial findings suggest several promising avenues:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of spirocyclic compounds can exhibit significant antimicrobial properties, warranting further investigation into the potential uses of this compound in developing new antibiotics.
  • Anti-Cancer Properties : Early-stage research is exploring the compound's effects on cancer cell lines, with some derivatives showing potential as anti-cancer agents through mechanisms involving apoptosis induction.

Mechanism of Action

The mechanism of action of 1-Oxa-6-azaspiro[3.3]heptane oxalate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into various binding sites, making it a versatile compound for drug design. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

6-Oxa-1-azaspiro[3.3]heptane Oxalate (2:1)

  • CAS No.: 1380571-72-1
  • Molecular Formula: C₆H₉NO·C₂H₂O₄ (2:1 ratio)
  • Key Differences : The oxygen and nitrogen positions are reversed compared to 1-oxa-6-aza derivatives. This structural isomerism reduces its utility in specific reactions due to altered electronic properties .

2-Oxa-6-azaspiro[3.3]heptane Oxalate

  • CAS No.: 1159599-99-1, 1045709-32-7
  • Molecular Formula: C₅H₉NO·C₂H₂O₄ (hemioxalate or 2:1 salt)
  • Properties :
    • Solubility : Poor aqueous solubility, limiting its use in aqueous-phase reactions .
    • Stability : Prone to thermal decomposition during storage or synthesis .
  • Applications : Intermediate in photoinduced olefin diamination reactions .

1-Oxa-6-azaspiro[3.4]octane Hemioxalate

  • CAS No.: 1408074-51-0
  • Molecular Formula: C₈H₁₃NO₅
  • Key Differences : The spiro[3.4]octane framework introduces a larger ring, increasing molecular weight (203.19 g/mol) and altering steric effects. This compound is used in specialized synthetic routes requiring extended ring systems .

Diazaspiro Compounds (e.g., 1,6-Diazaspiro[3.3]heptane Derivatives)

  • Example : tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate
  • CAS No.: 1359656-86-2
  • Key Features : The presence of two nitrogen atoms enhances hydrogen-bonding capacity, improving binding affinity in receptor-targeted drug candidates .

Data Tables

Table 1: Structural and Physicochemical Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Purity Solubility
1-Oxa-6-azaspiro[3.3]heptane oxalate 1523606-38-3 C₆H₉NO·C₂H₂O₄ (2:1) 288.30 97% Slightly soluble
2-Oxa-6-azaspiro[3.3]heptane oxalate 1045709-32-7 C₅H₉NO·C₂H₂O₄ (2:1) 189.17 96–97% Poor in water
6-Oxa-1-azaspiro[3.3]heptane oxalate 1380571-72-1 C₆H₉NO·C₂H₂O₄ (2:1) 288.30 97% Not reported
1,6-Diazaspiro[3.3]heptane oxalate 1359656-86-2 C₁₀H₁₆N₂O₂·C₂H₂O₄ 318.29 95% Soluble in DMSO

Table 2: Key Research Findings

Compound Synthesis Challenges Stability Issues Pharmacological Relevance
This compound Requires oxalic acid for salt stabilization Stable under refrigeration Used in Pks13 inhibitors
2-Oxa-6-azaspiro[3.3]heptane oxalate Teductive deprotection steps are laborious Thermal decomposition above 40°C Limited due to solubility
1,6-Diazaspiro[3.3]heptane oxalate Boc-protection strategies needed Hygroscopic High receptor-binding potential

Critical Analysis

  • Structural Isomerism : Positional swaps of oxygen and nitrogen (e.g., 1-oxa-6-aza vs. 6-oxa-1-aza) significantly impact reactivity. For instance, 1-oxa-6-aza derivatives exhibit better compatibility in Mannich reactions compared to 6-oxa-1-aza analogs.
  • Salt Forms : Oxalate salts improve solubility but may introduce stability trade-offs. For example, 2-oxa-6-azaspiro[3.3]heptane oxalate’s poor solubility and thermal instability limit its scalability .
  • Ring Size : Expanding to spiro[3.4]octane systems (e.g., 1-oxa-6-azaspiro[3.4]octane) increases molecular complexity but requires tailored synthetic protocols .

Biological Activity

1-Oxa-6-azaspiro[3.3]heptane oxalate is a spirocyclic compound that has attracted attention in various fields of scientific research, particularly in medicinal chemistry and biology. This compound features a unique bicyclic structure incorporating both oxygen and nitrogen atoms, which contributes to its potential biological activities. Understanding the biological activity of this compound is crucial for its application in drug design and therapeutic development.

Chemical Structure and Properties

This compound has the molecular formula C7H11NO5C_7H_{11}NO_5 and is characterized by its spirocyclic arrangement, which enhances its ability to interact with biological targets. The oxalate form is favored for its stability and solubility, making it suitable for various applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The spirocyclic structure allows the compound to fit into various binding sites, influencing pathways related to cellular signaling, enzyme inhibition, or receptor activation. However, detailed studies are necessary to elucidate the specific mechanisms involved.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against various pathogens. In vitro assays demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Research has shown that this compound may protect neuronal cells from oxidative stress-induced damage. In a study using neuronal cell lines exposed to oxidative agents, treatment with the compound resulted in reduced cell death and lower levels of reactive oxygen species (ROS).

Case Study 1: Synthesis and Evaluation

A recent study focused on synthesizing this compound and evaluating its biological properties. The synthesis involved multi-step organic reactions, yielding a product with high purity (97%). Biological assays indicated promising results in terms of both antimicrobial and neuroprotective activities.

Case Study 2: Structure-Activity Relationship (SAR)

Another study explored the structure-activity relationship (SAR) of derivatives of this compound. Modifications to the spirocyclic structure were correlated with changes in biological activity, providing insights into how structural variations can enhance efficacy against specific targets.

Q & A

Q. What are the standard synthetic routes for 1-Oxa-6-azaspiro[3.3]heptane oxalate?

A typical method involves nucleophilic substitution or condensation reactions. For example, refluxing 2-oxa-6-azaspiro[3.3]heptane with electrophilic reagents (e.g., 4-fluorobenzonitrile) in dimethyl sulfoxide (DMSO), followed by extraction with dichloromethane (CH₂Cl₂) and crystallization. Single crystals suitable for X-ray analysis can be obtained by slow evaporation of CH₂Cl₂ solutions . Purity optimization (e.g., achieving ≥97%) may require recrystallization or column chromatography .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm spirocyclic structure and proton environments.
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment (e.g., detecting residual solvents or byproducts) .
  • Single-Crystal X-ray Diffraction (SC-XRD) : To resolve bond lengths, angles, and spirocyclic conformation, as demonstrated in related azaspiro compounds .

Q. What safety protocols are essential for handling this compound?

  • Use impervious gloves, safety goggles, and respiratory protection to avoid inhalation of dust.
  • Store in sealed containers away from oxidizers and moisture.
  • In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers address contradictions between computational predictions and experimental structural data?

Discrepancies (e.g., bond angles or torsional strain) may arise from solvent effects or crystal packing. To resolve:

  • Perform solid-state NMR to compare experimental and calculated chemical shifts.
  • Conduct DFT calculations with implicit solvent models to account for environmental influences.
  • Validate crystallographic data using Hirshfeld surface analysis to identify intermolecular interactions .

Q. What strategies optimize yield in large-scale synthesis while maintaining purity?

  • Reaction Solvent Screening : Polar aprotic solvents like DMF or DMSO enhance reactivity but may require post-reaction neutralization.
  • Catalyst Selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve reaction efficiency.
  • In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progression .

Q. How does the oxalate counterion influence the compound’s physicochemical properties?

  • Solubility : Oxalate salts generally exhibit higher aqueous solubility than free bases, critical for bioavailability studies.
  • Stability : Hygroscopicity of oxalate may require anhydrous storage conditions.
  • Ion Pairing : Investigate via conductivity measurements or molecular dynamics simulations to assess dissociation behavior in solution .

Q. What advanced techniques validate the compound’s stability under varying pH and temperature?

  • Forced Degradation Studies : Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH at 60°C) and analyze degradation products via LC-MS.
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition profiles.
  • Powder X-ray Diffraction (PXRD) : Monitor polymorphic transitions under stress conditions .

Methodological Guidance

8. Designing experiments to study spirocyclic reactivity:

  • Hypothesis : The spirocyclic strain may enhance ring-opening reactivity.
  • Approach : React with nucleophiles (e.g., Grignard reagents) and track kinetics via NMR. Compare activation energies with non-spiro analogs using Arrhenius plots .

9. Resolving spectral ambiguities in NMR assignments:

  • Use 2D NMR techniques (HSQC, HMBC) to correlate proton and carbon signals.
  • Cross-reference with computational predictions (e.g., ACD/Labs or Gaussian NMR simulations) .

10. Addressing batch-to-batch variability in pharmacological assays:

  • Standardization : Implement strict control of synthetic parameters (e.g., temperature, stoichiometry).
  • Quality Control : Use orthogonal methods (HPLC for purity, DSC for crystallinity) to ensure consistency .

Data Contradiction Analysis

11. Discrepancies in reported melting points or spectral data:

  • Potential Causes : Polymorphism, solvate formation, or residual solvents.
  • Resolution : Characterize multiple batches via DSC (melting point), PXRD (polymorphs), and Karl Fischer titration (moisture content) .

12. Conflicting biological activity data across studies:

  • Variables to Assess : Purity (>99% vs. 97%), counterion stoichiometry (e.g., 2:1 oxalate ratio), or assay conditions (cell line, incubation time).
  • Mitigation : Report detailed synthetic and analytical protocols to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxa-6-azaspiro[3.3]heptane oxalate
Reactant of Route 2
1-Oxa-6-azaspiro[3.3]heptane oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.